molecular formula C6H14OS B15276636 1-Methoxy-3-methylbutane-2-thiol

1-Methoxy-3-methylbutane-2-thiol

Cat. No.: B15276636
M. Wt: 134.24 g/mol
InChI Key: CWRMTZLLDUDMIV-UHFFFAOYSA-N
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Description

1-Methoxy-3-methylbutane-2-thiol is an organic compound with the molecular formula C6H14OS. It is a thiol, which means it contains a sulfur-hydrogen (–SH) group. Thiols are known for their strong and often unpleasant odors, which are reminiscent of garlic or rotten eggs. This compound is used in various chemical processes and has unique properties due to the presence of both an ether (–O–) and a thiol group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-3-methylbutane-2-thiol can be synthesized through several methods. One common approach involves the reaction of 3-methyl-2-butanone with methanol in the presence of an acid catalyst to form 1-methoxy-3-methylbutane. This intermediate can then be treated with hydrogen sulfide (H2S) in the presence of a base to introduce the thiol group, resulting in this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors where the aforementioned reactions are carried out under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-3-methylbutane-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium hydride (NaH) or sodium methoxide (NaOMe) can be employed.

Major Products:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted thiols depending on the nucleophile used.

Scientific Research Applications

1-Methoxy-3-methylbutane-2-thiol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in studies involving thiol-based biochemistry and enzymatic reactions.

    Medicine: Research into thiol-containing compounds often explores their potential as antioxidants or in drug development.

    Industry: It is used in the production of flavors, fragrances, and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 1-Methoxy-3-methylbutane-2-thiol involves its thiol group, which can act as a nucleophile in various chemical reactions. The sulfur atom in the thiol group has a lone pair of electrons that can attack electrophilic centers in other molecules, leading to the formation of new chemical bonds. This nucleophilic behavior is central to its reactivity and applications in synthesis.

Comparison with Similar Compounds

    3-Methoxy-3-methyl-1-butanol: An alcohol with a similar structure but lacks the thiol group.

    3-Methyl-1-butanethiol: A thiol with a similar structure but lacks the methoxy group.

    1-Butanethiol, 3-methyl-: Another thiol with a different carbon skeleton.

Uniqueness: 1-Methoxy-3-methylbutane-2-thiol is unique due to the presence of both an ether and a thiol group in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to compounds with only one of these functional groups.

Properties

Molecular Formula

C6H14OS

Molecular Weight

134.24 g/mol

IUPAC Name

1-methoxy-3-methylbutane-2-thiol

InChI

InChI=1S/C6H14OS/c1-5(2)6(8)4-7-3/h5-6,8H,4H2,1-3H3

InChI Key

CWRMTZLLDUDMIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(COC)S

Origin of Product

United States

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